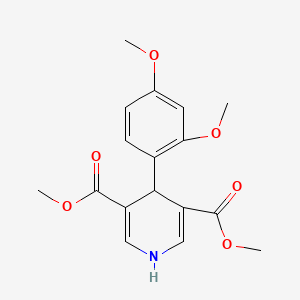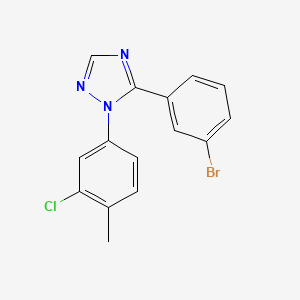![molecular formula C31H32N4O B11645692 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11645692.png)
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a diphenylmethylpiperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]quinoline core and the subsequent attachment of the diphenylmethylpiperazine moiety. Common reagents used in these reactions include quinoline derivatives, piperazine, and diphenylmethyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects. The detailed molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
Quinolin-2(1H)-one: Known for its pharmacological activities and used as a precursor for various bioactive compounds.
Diphenylmethylpiperazine derivatives: These compounds are often explored for their potential as central nervous system agents.
The uniqueness of N-{1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-YL}-2-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]ACETAMIDE lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
属性
分子式 |
C31H32N4O |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
2-(4-benzhydrylpiperazin-1-yl)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C31H32N4O/c36-29(33-30-25-14-7-8-16-27(25)32-28-17-9-15-26(28)30)22-34-18-20-35(21-19-34)31(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-8,10-14,16,31H,9,15,17-22H2,(H,32,33,36) |
InChI 键 |
UFBXLLJXIXDCBP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC(=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645611.png)
![1-[(2,5-dimethylphenyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol](/img/structure/B11645612.png)

![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B11645634.png)
![2-methylpropyl 2-{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11645640.png)
![4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B11645653.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11645656.png)




![N-[4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11645668.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11645676.png)

